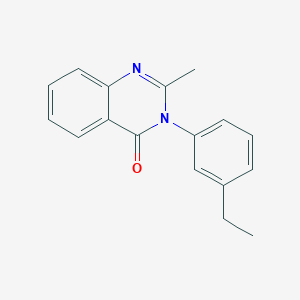
3-Ethylphenyl etaqualone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylphenyl etaqualone is a bioactive chemical.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: C17H16N2O
- Molecular Weight: 264.3217 g/mol
- Stereochemistry: Achiral
3-Ethylphenyl etaqualone acts primarily as an agonist at the β subtype of the gamma-aminobutyric acid A (GABA_A) receptor. This interaction enhances GABAergic neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects similar to those of benzodiazepines but with a distinct pharmacological profile .
Pharmacology
Research into this compound has primarily focused on its sedative and hypnotic properties. Its mechanism of action through GABA_A receptor modulation provides insights into potential therapeutic applications for insomnia and anxiety disorders. The compound's unique interaction with the receptor may yield different therapeutic outcomes compared to traditional benzodiazepines .
Toxicology
Case studies have documented the adverse effects associated with the misuse of this compound. Reports indicate instances of euphoria, dependence, and severe withdrawal symptoms similar to those observed with other sedative-hypnotics. Understanding these toxicological profiles is crucial for developing harm reduction strategies and informing clinical practices .
Analytical Chemistry
This compound is utilized as a reference standard in analytical chemistry techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Its distinct chemical properties allow for effective differentiation from other compounds in forensic toxicology .
Case Study 1: Euphoria and Dependence
A user reported experiencing euphoria after consuming this compound, leading to repeated use despite adverse effects. The case highlights the potential for dependency associated with this compound, similar to other GABAergic drugs .
Case Study 2: Toxicity Reports
In a clinical setting, a patient presented with symptoms consistent with overdose after ingesting high doses of this compound. Symptoms included drowsiness, myoclonic jerking, and altered mental status. This case underscores the importance of monitoring usage patterns and educating patients about the risks associated with this compound .
Propiedades
Número CAS |
1556901-10-0 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.328 |
Nombre IUPAC |
4(3H)-Quinazolinone, 3-(3-ethylphenyl)-2-methyl- |
InChI |
InChI=1S/C17H16N2O/c1-3-13-7-6-8-14(11-13)19-12(2)18-16-10-5-4-9-15(16)17(19)20/h4-11H,3H2,1-2H3 |
Clave InChI |
LHRHPFGPORLUKK-UHFFFAOYSA-N |
SMILES |
O=C1N(C2=CC=CC(CC)=C2)C(C)=NC3=C1C=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-Ethylphenyl etaqualone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















